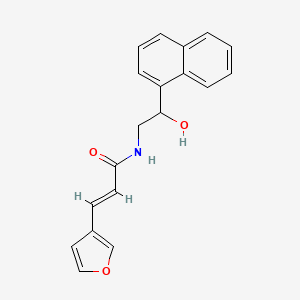

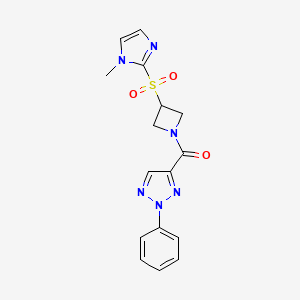

![molecular formula C33H31N3O4S2 B2566533 ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 533865-70-2](/img/structure/B2566533.png)

ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, an indole ring, and a naphthalene moiety, among other functional groups . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis

This compound has a molecular weight of 597.75 g/mol. It has a complexity of 917 and a topological polar surface area of 152 Ų. It has 2 hydrogen bond donors, 7 hydrogen bond acceptors, and 13 rotatable bonds .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of researchers due to their potential as biologically active compounds. In medicinal chemistry, these compounds play a crucial role in designing advanced drugs with diverse effects. Let’s explore some specific applications:

Anticancer Properties: Thiophene-based molecules exhibit promising anticancer properties. Researchers have investigated their potential as chemotherapeutic agents. For instance, suprofen, which contains a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug. Additionally, compounds like articaine, with a 2,3,4-trisubstituted thiophene structure, serve as voltage-gated sodium channel blockers and dental anesthetics .

Organic Electronics and Semiconductors

Thiophene derivatives find applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their unique electronic properties make them valuable for constructing organic semiconductors. Researchers explore various synthetic methods to design thiophene-based materials for these applications .

Corrosion Inhibition

Thiophene derivatives are used as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metal surfaces from corrosion makes them relevant for applications in various industries .

Antimicrobial Activity

Some thiophene-containing compounds exhibit antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. These findings contribute to the development of novel antimicrobial agents .

Other Pharmacological Properties

Thiophene-based compounds have been explored for their anti-inflammatory, antihypertensive, and anti-atherosclerotic effects. Ongoing research aims to uncover additional pharmacological activities associated with these molecules .

Mécanisme D'action

The mechanism of action of this compound is not specified in the available resources.

Propriétés

IUPAC Name |

ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N3O4S2/c1-2-40-33(39)30-25-11-7-13-27(25)42-32(30)35-29(37)20-41-28-19-36(26-12-6-5-10-24(26)28)17-16-34-31(38)23-15-14-21-8-3-4-9-22(21)18-23/h3-6,8-10,12,14-15,18-19H,2,7,11,13,16-17,20H2,1H3,(H,34,38)(H,35,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCPFOQTNWJYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC6=CC=CC=C6C=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2566452.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2566454.png)

![N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2566460.png)

![N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2566462.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide](/img/structure/B2566471.png)

![1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2566473.png)